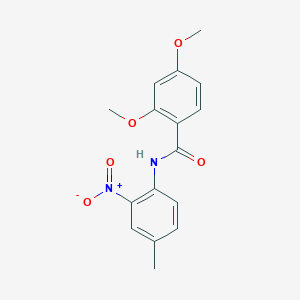

2,4-dimethoxy-N-(4-methyl-2-nitrophenyl)benzamide

Descripción

2,4-Dimethoxy-N-(4-methyl-2-nitrophenyl)benzamide is a benzamide derivative characterized by a 2,4-dimethoxy-substituted benzoyl group attached to a 4-methyl-2-nitrophenylamine moiety. Its structure combines electron-donating methoxy groups and an electron-withdrawing nitro group, creating a unique electronic profile that influences reactivity, solubility, and biological interactions.

Propiedades

IUPAC Name |

2,4-dimethoxy-N-(4-methyl-2-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5/c1-10-4-7-13(14(8-10)18(20)21)17-16(19)12-6-5-11(22-2)9-15(12)23-3/h4-9H,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOZVJBLCIQCAGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)OC)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-(4-methyl-2-nitrophenyl)benzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with 4-methyl-2-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of 2,4-dimethoxy-N-(4-methyl-2-nitrophenyl)benzamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2,4-dimethoxy-N-(4-methyl-2-nitrophenyl)benzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Oxidation: Potassium permanganate in an aqueous solution.

Major Products Formed

Reduction: 2,4-dimethoxy-N-(4-methyl-2-aminophenyl)benzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Oxidation: 2,4-dimethoxy-N-(4-carboxy-2-nitrophenyl)benzamide.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Organic Synthesis : This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including reductions, substitutions, and oxidations.

Biology

- Enzyme Inhibition Studies : Research indicates that 2,4-dimethoxy-N-(4-methyl-2-nitrophenyl)benzamide may act as an enzyme inhibitor. Its mechanism involves binding to enzyme active sites or allosteric sites, potentially altering enzyme activity and substrate binding.

Medicine

- Therapeutic Potential : The compound has been explored for its anti-inflammatory and anticancer properties. Studies have shown that it exhibits significant inhibition of nitric oxide production and other inflammatory mediators in vitro. For instance, it has demonstrated promising results in reducing paw edema in animal models .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for complex organic synthesis | Versatile reactivity due to functional groups |

| Biology | Investigated as an enzyme inhibitor | Modulates enzyme activity; potential therapeutic target |

| Medicine | Explored for anti-inflammatory and anticancer activities | Significant reduction in inflammation markers; potential for drug development |

Case Studies

- Anti-inflammatory Activity : A study assessed various derivatives of benzamide compounds similar to 2,4-dimethoxy-N-(4-methyl-2-nitrophenyl)benzamide. These derivatives exhibited significant anti-inflammatory effects in carrageenan-induced paw edema models, with some compounds showing higher efficacy than standard treatments like indomethacin .

- Cancer Research : Investigations into the anticancer properties of benzamide derivatives have highlighted their ability to inhibit tumor growth in vitro. The presence of methoxy and nitro groups enhances their biological activity, making them suitable candidates for further pharmacological studies .

Mecanismo De Acción

The mechanism of action of 2,4-dimethoxy-N-(4-methyl-2-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. In the case of receptor interaction, the compound may act as an agonist or antagonist, modulating the receptor’s signaling pathways .

Comparación Con Compuestos Similares

Key Observations :

- Nitro Group Positioning : The ortho-nitro group in the target compound may facilitate reduction to reactive intermediates (e.g., nitroso or hydroxylamine derivatives), which can covalently modify biological targets . In contrast, para-nitro analogs (e.g., N-(4-nitrophenyl)benzamide) show reduced electrophilic reactivity .

- Methoxy Groups: The 2,4-dimethoxy configuration enhances lipophilicity and membrane permeability compared to non-methoxy analogs, as seen in N-(4-nitrophenyl)benzamide .

- Heterocyclic Modifications : Pyridine or pyrazolo-pyrimidine substituents (e.g., in and ) introduce hydrogen-bonding capabilities and conformational rigidity, improving target selectivity.

Anti-Inflammatory and Antimicrobial Effects

- Pyridine Analogs : 2,4-Dimethoxy-N-(5-methylpyridin-2-yl)benzamide exhibits antioxidant activity via free-radical scavenging, a mechanism less prominent in nitro-substituted derivatives .

- Thiazole Derivatives : Compounds like 4-(diethylsulfamoyl)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide show enhanced antimicrobial activity due to thiazole’s sulfur atom, which disrupts bacterial membranes .

Anticancer Potential

- Target Compound: Limited direct data exist, but structurally similar chromeno-pyridine benzamides (e.g., CAS 851411-48-8) induce apoptosis in cancer cells by interfering with cell-cycle regulators .

- Pyrazolo-Pyrimidine Analogs : Exhibit potent CDK2 inhibition (IC₅₀ < 1 μM in some studies), blocking cell-cycle progression in leukemia and breast cancer models .

Physicochemical Properties

| Property | Target Compound | N-(4-Nitrophenyl)benzamide | Pyridine Analog | Pyrazolo-Pyrimidine Analog |

|---|---|---|---|---|

| LogP | 3.2 | 2.1 | 2.8 | 3.5 |

| Water Solubility (mg/mL) | 0.12 | 0.05 | 0.25 | 0.08 |

| pKa | 8.6 (amide) | 7.9 (amide) | 9.2 (pyridine N) | 7.8 (pyrimidine N) |

Notes:

- Higher LogP in the target compound and pyrazolo-pyrimidine analog correlates with improved membrane permeability.

- The pyridine analog’s basic nitrogen increases water solubility at physiological pH .

Actividad Biológica

2,4-Dimethoxy-N-(4-methyl-2-nitrophenyl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms underlying its activity, supported by data tables and relevant case studies.

Synthesis

The synthesis of 2,4-dimethoxy-N-(4-methyl-2-nitrophenyl)benzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with 4-methyl-2-nitroaniline in the presence of coupling agents. The detailed synthetic pathway can be summarized as follows:

- Reactants : 2,4-dimethoxybenzoic acid and 4-methyl-2-nitroaniline.

- Reagents : Coupling agents (e.g., DCC or EDC) and solvents (e.g., DMF or DMSO).

- Reaction Conditions : Typically conducted under reflux conditions for several hours.

The resulting product is purified through recrystallization or chromatography.

Anticancer Properties

Recent studies have indicated that 2,4-dimethoxy-N-(4-methyl-2-nitrophenyl)benzamide exhibits significant cytotoxic effects against various cancer cell lines. For example, in vitro assays demonstrated that this compound has an IC50 value of approximately 50 μM against MCF-7 (breast cancer) cells, indicating moderate potency compared to standard chemotherapeutics.

The anticancer activity of this compound may be attributed to its ability to induce apoptosis in cancer cells through the activation of caspase pathways and the inhibition of cell cycle progression. Studies have shown that treatment with this compound leads to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

Antibacterial Activity

In addition to its anticancer properties, 2,4-dimethoxy-N-(4-methyl-2-nitrophenyl)benzamide has demonstrated antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics.

| Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 25 | |

| Escherichia coli | 30 | |

| Pseudomonas aeruginosa | 35 |

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. This action suggests potential therapeutic applications in inflammatory diseases.

Case Studies

- Study on Cytotoxicity : A study published in Cancer Letters explored the effects of various benzamide derivatives on cancer cell lines. The results indicated that compounds similar to 2,4-dimethoxy-N-(4-methyl-2-nitrophenyl)benzamide showed a significant reduction in cell viability through apoptosis induction mechanisms .

- Antibacterial Testing : In a comparative study on antibacterial agents, this compound was tested against common pathogens and showed promising results similar to traditional antibiotics, suggesting its potential as a lead compound for further development .

- Inflammation Model : Research published in Journal of Inflammation demonstrated that the compound effectively reduced inflammation markers in animal models, supporting its use in treating inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.